Cas no 475102-13-7 ({5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid)

{5-Bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex indole-based compounds. The tert-butoxycarbonyl (Boc) protecting group enhances stability and facilitates selective functionalization at the indole core. This reagent is particularly valuable in pharmaceutical and materials science research, enabling efficient C-C bond formation under mild conditions. Its bromo substituent offers further derivatization potential, while the boronic acid moiety ensures high reactivity with aryl halides. The compound is typically handled under inert conditions to preserve its reactivity. Suitable for controlled functionalization, it serves as a key intermediate in the preparation of bioactive molecules and advanced materials.
{5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid structure
475102-13-7 structure
Product Name:{5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid
CAS No:475102-13-7
MF:C13H15BBrNO4
MW:339.977503061295
MDL:MFCD03701683
CID:328461
PubChem ID:24882851
Update Time:2025-06-08

{5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-1-carboxylicacid, 2-borono-5-bromo-, 1-(1,1-dimethylethyl) ester
    • 1-Boc-5-bromoindole-2-boronic acid
    • (N-Boc-5-bromo-2-indolyl)boronic acid
    • (5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid
    • 5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2- ylboronic acid
    • 5-bromo-1-t-butoxycarbonylindole-2-boronic acid
    • 5-Bromo-N-(Boc)indole-2-boronic acid
    • N-BOC-5-BROMOINDOLE-2-BORONIC ACID
    • [5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
    • 2-Borono-5-bromo-1H-indole-1-carboxylic acid tert-butyl ester
    • 5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-ylboronic acid
    • 5-Bromo-N-Boc-indole-2-boronic acid
    • 1-BOC-5-BROMO-1H-INDOLE-2-BORONIC ACID
    • [5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
    • zlchem 801
    • PubChem5301
    • KSC496I5J
    • ZLD0260
    • N-Boc-5-bromoin
    • {5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid
    • AB15799
    • AC-33449
    • SCHEMBL7921587
    • N11949
    • J-517175
    • N-(BOC-5-BROMO-2-INDOLYL)BORONIC ACID
    • SY022306
    • 475102-13-7
    • MFCD03701683
    • DTXSID40383344
    • AKOS004116257
    • 5-Bromo-1H-indole-2-boronic acid, N-BOC protected
    • 5-bromo-1-tert-butoxycarbonylindole-2-boronic acid
    • 1-(TERT-BUTOXYCARBONYL)-5-BROMO-1H-INDOL-2-YL-2-BORONIC ACID
    • CS-0002263
    • N-Boc-5-bromo-2-indoleboronic Acid
    • FT-0644717
    • AM86990
    • PS-9690
    • 5-BROMO-1-(TERT-BUTOXYCARBONYL)-1H-INDOLE-2-BORONIC ACID
    • T56 BNJ BVOX1&1&1 CBQQ GE [WLN]
    • DB-000486
    • MDL: MFCD03701683
    • Inchi: 1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3
    • InChI Key: RBYTXZMVOGZESQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=C(B(O)O)N2C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 339.02800
  • Monoisotopic Mass: 339.028
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.7

Experimental Properties

  • Color/Form: No data available
  • Density: 1.45
  • Melting Point: 130 °C (dec.) (lit.)
  • Boiling Point: 488.3±55.0 °C at 760 mmHg
  • Flash Point: 249.1±31.5 °C
  • Refractive Index: 1.576
  • PSA: 71.69000
  • LogP: 1.86680

{5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid Security Information

{5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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{5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid Production Method

{5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:475102-13-7){5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid
Order Number:A827253
Stock Status:in Stock
Quantity:50.0g/100.0g/250.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:25
Price ($):201.0/326.0/653.0
Email:sales@amadischem.com

Additional information on {5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid

Recent Advances in the Application of {5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid (CAS: 475102-13-7) in Chemical Biology and Drug Discovery

The compound {5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid (CAS: 475102-13-7) has recently emerged as a key intermediate in the synthesis of biologically active molecules, particularly in the field of chemical biology and drug discovery. This boronic acid derivative is characterized by its unique structural features, including a bromo-substituted indole core and a tert-butoxycarbonyl (Boc) protecting group, which make it a versatile building block for the development of novel therapeutic agents. Recent studies have highlighted its potential in the synthesis of kinase inhibitors, proteolysis-targeting chimeras (PROTACs), and other small-molecule modulators of protein function.

One of the most significant applications of {5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a widely used method for the formation of carbon-carbon bonds in medicinal chemistry. The boronic acid moiety facilitates the coupling with various aryl halides, enabling the rapid assembly of complex molecular architectures. Recent research has demonstrated the utility of this compound in the synthesis of indole-based scaffolds, which are prevalent in many FDA-approved drugs and clinical candidates. For example, a 2023 study published in the Journal of Medicinal Chemistry reported the use of this boronic acid derivative in the synthesis of potent and selective inhibitors of the protein kinase CK2, a target implicated in cancer and inflammatory diseases.

In addition to its role in traditional small-molecule drug discovery, {5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid has also found applications in the burgeoning field of targeted protein degradation. PROTACs, which are bifunctional molecules designed to recruit E3 ubiquitin ligases to specific target proteins, often incorporate boronic acids as warheads for binding to target proteins. A recent preprint on bioRxiv described the use of this compound in the development of PROTACs targeting the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression and are considered promising targets for cancer therapy.

The physicochemical properties of {5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid, such as its solubility, stability, and reactivity, have been the subject of several recent investigations. A 2022 study in Organic Process Research & Development explored the optimization of its synthesis and purification, highlighting the importance of controlling reaction conditions to minimize the formation of byproducts and ensure high yields. These process improvements are critical for the scalable production of this compound, which is increasingly in demand for both academic and industrial research.

Looking ahead, the versatility of {5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid is expected to drive further innovation in chemical biology and drug discovery. Its ability to serve as a building block for diverse molecular scaffolds, combined with its compatibility with modern synthetic methodologies, positions it as a valuable tool for the development of next-generation therapeutics. Future research directions may include the exploration of its applications in covalent inhibitor design, the development of new PROTACs, and the discovery of novel indole-based bioactive compounds. As the field continues to evolve, this compound is likely to remain a focal point of scientific inquiry and technological advancement.

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Amadis Chemical Company Limited
(CAS:475102-13-7){5-bromo-1-[(tert-butoxy)carbonyl]-1H-indol-2-yl}boronic acid
A827253
Purity:99%/99%/99%
Quantity:50.0g/100.0g/250.0g
Price ($):201.0/326.0/653.0
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